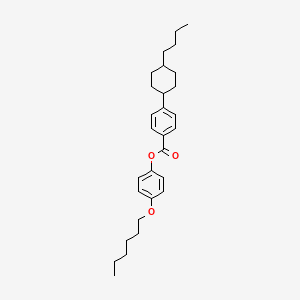

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate

Description

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The compound consists of a phenyl ring substituted with a hexyloxy group and a benzoate ester linked to a trans-4-butylcyclohexyl group.

Properties

IUPAC Name |

(4-hexoxyphenyl) 4-(4-butylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O3/c1-3-5-7-8-22-31-27-18-20-28(21-19-27)32-29(30)26-16-14-25(15-17-26)24-12-10-23(11-13-24)9-6-4-2/h14-21,23-24H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLBNWHJNQWIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633043 | |

| Record name | 4-(Hexyloxy)phenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89331-95-3 | |

| Record name | 4-(Hexyloxy)phenyl 4-(4-butylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate typically involves a multi-step process:

Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

Synthesis of 4-(trans-4-butylcyclohexyl)benzoic acid: This involves the reaction of trans-4-butylcyclohexanol with benzoyl chloride in the presence of a base like pyridine.

Esterification: The final step involves the esterification of 4-(Hexyloxy)phenol with 4-(trans-4-butylcyclohexyl)benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate has several scientific research applications:

Chemistry: Used as a model compound in the study of liquid crystal behavior and properties.

Biology: Investigated for its potential interactions with biological membranes and proteins.

Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.

Industry: Utilized in the development of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of an electric field, which is crucial for its application in display technologies. The molecular targets include the alignment layers in LCDs, where the compound’s orientation affects the light modulation properties of the display.

Comparison with Similar Compounds

Similar Compounds

- 4-(Hexyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate

- 4-(Hexyloxy)phenyl 4-(trans-4-propylcyclohexyl)benzoate

- 4-(Hexyloxy)phenyl 4-(trans-4-ethylcyclohexyl)benzoate

Uniqueness

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific combination of a hexyloxy group and a trans-4-butylcyclohexyl group, which imparts distinct liquid crystalline properties. This makes it particularly suitable for applications in advanced display technologies, where precise control over molecular orientation is essential.

Biological Activity

4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate (CAS No. 89331-95-3) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is C29H40O3, with a molar mass of 436.63 g/mol. The compound is typically stored at temperatures between 2-8°C to maintain stability .

The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets through mechanisms such as:

- Hydrophobic interactions : The hexyloxy and butylcyclohexyl groups enhance lipophilicity, facilitating membrane penetration.

- π-π stacking : The phenyl rings can engage in π-π stacking interactions with aromatic amino acids in target proteins, potentially influencing enzyme activity and receptor binding.

Anti-inflammatory Effects

Compounds with benzoate structures often demonstrate anti-inflammatory properties. Studies suggest that they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Although direct studies on this specific compound are scarce, the presence of the butylcyclohexyl moiety may enhance such effects.

Cytotoxicity

In vitro studies on structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, certain benzoate derivatives have been tested against MCF-7 breast cancer cells and exhibited IC50 values indicating moderate cytotoxic effects. Further investigation into the cytotoxic profile of 4-(Hexyloxy)phenyl 4-(trans-4-butylcyclohexyl)benzoate is warranted to establish its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.